molecular formula C13H21FO B2543346 2-(3-Fluoro-1-adamantyl)propan-1-ol CAS No. 2248412-97-5

2-(3-Fluoro-1-adamantyl)propan-1-ol

Cat. No.: B2543346
CAS No.: 2248412-97-5
M. Wt: 212.308
InChI Key: IUZBZLAUCQZGNP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-1-adamantyl)propan-1-ol is a chemical compound characterized by the presence of a fluorine atom attached to an adamantane structure, which is further connected to a propanol group. Adamantane derivatives are known for their unique structural properties and have been widely studied for various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3-Fluoro-1-adamantyl)propan-1-ol typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantane with a fluorinated alkyl halide under specific conditions to introduce the fluorine atom. The reaction is usually carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Fluoro-1-adamantyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Fluoro-1-adamantyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-1-adamantyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The adamantane structure provides stability and rigidity, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(3-Fluoro-1-adamantyl)propan-1-ol can be compared with other adamantane derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its enhanced lipophilicity and stability, which contribute to its diverse applications in scientific research and industry.

Properties

IUPAC Name

2-(3-fluoro-1-adamantyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBZLAUCQZGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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